molecular formula C12H12N2OS B2704207 N-(2-Ethyl-1,3-benzothiazol-6-yl)prop-2-enamide CAS No. 2361656-65-5

N-(2-Ethyl-1,3-benzothiazol-6-yl)prop-2-enamide

Cat. No.: B2704207
CAS No.: 2361656-65-5
M. Wt: 232.3
InChI Key: DFPJYHHRXRDEHU-UHFFFAOYSA-N
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Description

N-(2-Ethyl-1,3-benzothiazol-6-yl)prop-2-enamide is a compound belonging to the benzothiazole family, which is known for its diverse biological and chemical properties. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds have been extensively studied due to their wide range of applications in medicinal chemistry, agriculture, and materials science.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethyl-1,3-benzothiazol-6-yl)prop-2-enamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzothiazole ring can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Comparison with Similar Compounds

N-(2-Ethyl-1,3-benzothiazol-6-yl)prop-2-enamide can be compared with other benzothiazole derivatives to highlight its uniqueness:

Properties

IUPAC Name

N-(2-ethyl-1,3-benzothiazol-6-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-3-11(15)13-8-5-6-9-10(7-8)16-12(4-2)14-9/h3,5-7H,1,4H2,2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPJYHHRXRDEHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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